(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
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Overview
Description
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride is a chiral compound with significant applications in the field of neurology. It is known for its role as a dopamine receptor agonist, making it relevant in the study and treatment of various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different stereoisomers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The conditions often involve ambient temperatures and pressures to maintain the integrity of the compound .
Major Products
The major products formed from these reactions include various stereoisomers and quaternary ammonium cations, which are significant in drug development and other applications .
Scientific Research Applications
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and thereby influencing neurotransmission. This interaction can modulate various neurological pathways, making it a valuable tool in the study of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pergolide Mesylate: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine agonist with applications in treating hyperprolactinemia.
Alpha-Methyltryptamine Hydrochloride: A compound with similar structural features but different pharmacological effects.
Uniqueness
What sets (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride apart is its specific stereochemistry and its potent action on dopamine receptors. This makes it particularly valuable in research focused on dopamine-related neurological disorders .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1 |
InChI Key |
ZSTHSLBOCJXONG-MNMPKAIFSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@@H]3[C@@H]1NCCO3.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
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